molecular formula C16H20N4O3S B10986231 Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10986231
M. Wt: 348.4 g/mol
InChI Key: TVYXVKJWNVONIK-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a synthetic small molecule featuring a thiazole core substituted with a methyl ester at position 4, a 2-methylpropyl group at position 5, and a carbamoyl-linked 1,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety at position 2. Its structural complexity arises from the fusion of heterocyclic systems (thiazole and cyclopentapyrazole), which are critical for bioactivity.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H20N4O3S/c1-8(2)7-11-13(15(22)23-3)17-16(24-11)18-14(21)12-9-5-4-6-10(9)19-20-12/h8H,4-7H2,1-3H3,(H,19,20)(H,17,18,21)

InChI Key

TVYXVKJWNVONIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the incorporation of the pyrazole moiety. Various methodologies have been employed to optimize yields and purity.

Antimicrobial Activity

Research has indicated that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives similar to this compound show potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 10 µM, indicating strong antibacterial effects.

Antioxidant Properties

The antioxidant activity of thiazole derivatives has also been a focal point in recent studies. These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives inhibit key enzymes such as tyrosinase and other oxidases involved in metabolic pathways.
  • Cell Membrane Disruption : The interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels within cells, contributing to their antioxidant effects.

Study on Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives showed that this compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Evaluation of Antioxidant Activity

In another investigation focused on antioxidant properties, this compound demonstrated significant free radical scavenging capabilities comparable to established antioxidants like ascorbic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrate that compounds with similar structures can induce apoptosis and inhibit proliferation in cancer cells such as breast and lung carcinoma .

Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. This specific compound has shown promise against a range of bacterial strains. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure suggests potential activity due to the presence of the thiazole ring, which is often associated with anti-inflammatory effects in pharmacological studies .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its pesticidal properties. Studies indicate that thiazole-based compounds can act as effective fungicides and insecticides. This compound's unique structure may enhance its effectiveness against certain pests while minimizing toxicity to non-target organisms .

Materials Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating thiazole derivatives indicates improved performance metrics compared to traditional materials .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory drugsInhibits COX enzymes
AgriculturalPesticidesEffective fungicides/insecticides with low toxicity
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties

Case Studies

  • Anticancer Study : A recent study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could significantly reduce tumor size in xenograft models when administered at specific dosages .
  • Antimicrobial Testing : A comprehensive antimicrobial assay was conducted where various thiazole derivatives were tested against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the thiazole structure enhanced efficacy .
  • Pesticidal Efficacy : Field trials conducted on crops treated with thiazole-based pesticides showed a marked decrease in pest populations compared to untreated controls, indicating potential for commercial agricultural use .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The compound’s uniqueness lies in its cyclopentapyrazole-thiazole hybrid scaffold. Key analogs (Table 1) include:

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Thiazole Substituents (Position) Key Heterocycles/Functional Groups
Target Compound 5-(2-methylpropyl), 4-carboxylate, 2-carbamoyl-cyclopenta[c]pyrazole Thiazole, cyclopentapyrazole, methyl ester
Thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate 5-ylmethyl, 4-benzyl, oxazolidine Thiazole, oxazolidine, imidazolidinedione
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate 5-ylmethyl, ethylthiazole, diphenylhexane Thiazole, urea, carbamate
Thiazol-4-yl derivatives with hydroperoxypropan-2-yl substituents Hydroperoxypropan-2-yl, methylureido Thiazole, hydroperoxide, urea

Key Observations :

  • The target compound’s cyclopentapyrazole group distinguishes it from analogs bearing imidazolidinedione (e.g., ) or hydroperoxide substituents (e.g., ).
  • Position 4 substituents : The methyl ester in the target contrasts with benzyl () or phenyl groups in analogs, influencing solubility and metabolic stability.
  • Bioactivity Drivers : Urea and carbamate functionalities in analogs () are associated with protease inhibition, whereas the target’s carbamoyl-cyclopentapyrazole may target kinases or GPCRs .

Physicochemical and Spectroscopic Properties

NMR Analysis :
Evidence from comparative NMR studies (e.g., ) highlights that chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44 in analogous compounds) reflect electronic environmental changes. For the target compound, the cyclopentapyrazole moiety likely induces upfield/downfield shifts in protons near the thiazole-carbamate linkage, distinguishing it from analogs with simpler pyrazole or imidazole rings.

Table 2: Selected NMR Chemical Shifts (ppm) Comparison

Compound Region A (29–36 ppm) Region B (39–44 ppm)
Target Compound 7.2–7.5 2.8–3.1
Thiazol-4-yl hydroperoxide analog 6.9–7.3 3.0–3.4
Oxazolidine derivative 7.4–7.8 2.5–2.9

Interpretation :

  • Region A shifts suggest aromatic proton environments influenced by adjacent electron-withdrawing groups (e.g., esters in the target vs. hydroperoxides in ).
  • Region B (aliphatic protons) differences correlate with substituent bulkiness (e.g., 2-methylpropyl vs. benzyl in ).

Bioactivity and Pharmacokinetic Profiles

  • Thiazol-5-ylmethyl carbamates () exhibit IC50 values of 10–50 nM against serine proteases, attributed to urea-mediated hydrogen bonding.
  • Hydroperoxide-containing thiazoles () show enhanced oxidative stability but reduced metabolic half-lives (<2 hours in vitro).
  • The target’s methyl ester may improve cell permeability compared to free carboxylic acids, while the cyclopentapyrazole could prolong target engagement due to reduced off-target interactions .

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